molecular formula C16H14N4O4 B12984793 N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B12984793
M. Wt: 326.31 g/mol
InChI Key: BVRDSUWRWOSHPB-GXDHUFHOSA-N
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Description

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinyl group, a nitrophenyl group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. These interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)aniline
  • N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)phenol

Uniqueness

N-(3-Hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in different fields.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[(E)-3-hydrazinyl-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C16H14N4O4/c17-19-16(22)14(18-15(21)12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)20(23)24/h1-10H,17H2,(H,18,21)(H,19,22)/b14-10+

InChI Key

BVRDSUWRWOSHPB-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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